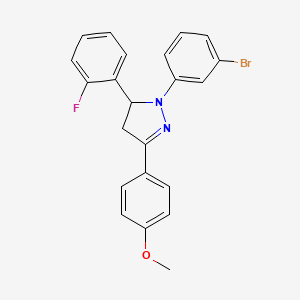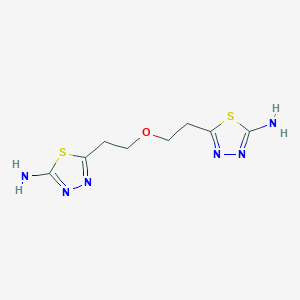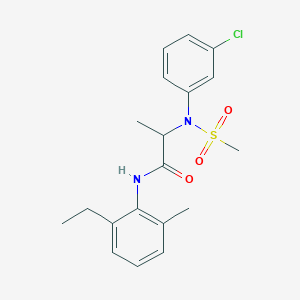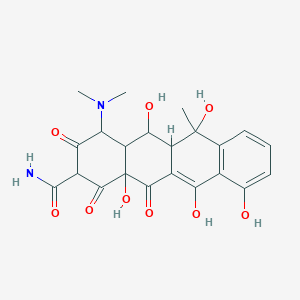![molecular formula C17H18N6O B12470435 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone is a complex organic compound that features a purine moiety linked to a piperazine ring, which is further connected to a phenyl group substituted with an ethanone group
準備方法
The synthesis of 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Moiety: The purine ring is synthesized through a series of cyclization reactions starting from simple precursors like formamide and glycine derivatives.
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The purine and piperazine moieties are coupled using suitable linkers and catalysts to form the intermediate compound.
Final Substitution: The phenyl group with an ethanone substituent is introduced through Friedel-Crafts acylation reactions, completing the synthesis of the target compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethanone group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as purine derivatives and piperazine
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers due to its ability to interact with specific molecular targets.
Biological Research: It is used as a probe to study cellular pathways and mechanisms, especially those involving purine metabolism and signaling.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The purine moiety allows it to mimic natural nucleotides, enabling it to bind to purine receptors and enzymes involved in nucleotide metabolism. This binding can modulate various cellular pathways, leading to therapeutic effects .
類似化合物との比較
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone can be compared with other similar compounds, such as:
1-{4-[4-(7H-purin-6-yl)morpholin-2-yl]phenyl}ethanone: This compound has a morpholine ring instead of a piperazine ring, which may alter its binding affinity and biological activity.
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}methanone: The substitution of the ethanone group with a methanone group can affect the compound’s reactivity and stability
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H18N6O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
1-[4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H18N6O/c1-12(24)13-2-4-14(5-3-13)22-6-8-23(9-7-22)17-15-16(19-10-18-15)20-11-21-17/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21) |
InChIキー |
SMMOCUDWYPQSRN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol](/img/structure/B12470354.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B12470356.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)

![Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12470393.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)



![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)

